6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine

CYP11B1 inhibition cortisol biosynthesis Cushing's syndrome

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine (CAS 1548827-74-2) is a heterobifunctional small molecule containing a 4H-1,3-benzodioxine core and a neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) boronic ester moiety. This structure enables its dual application as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions and as a pharmacologically active scaffold, with validated low-nanomolar inhibition of human CYP11B1 (IC₅₀ = 2.20 nM) and agonist activity at the human melanocortin-4 receptor (MC4R, EC₅₀ = 2.60 nM).

Molecular Formula C13H17BO4
Molecular Weight 248.08 g/mol
CAS No. 1548827-74-2
Cat. No. B6363102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine
CAS1548827-74-2
Molecular FormulaC13H17BO4
Molecular Weight248.08 g/mol
Structural Identifiers
SMILESB1(OCC(CO1)(C)C)C2=CC3=C(C=C2)OCOC3
InChIInChI=1S/C13H17BO4/c1-13(2)7-17-14(18-8-13)11-3-4-12-10(5-11)6-15-9-16-12/h3-5H,6-9H2,1-2H3
InChIKeyYJUBQYAKLDTEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine (CAS 1548827-74-2): Procurement Guide for a Heterobifunctional Boronate Ester Intermediate


6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine (CAS 1548827-74-2) is a heterobifunctional small molecule containing a 4H-1,3-benzodioxine core and a neopentyl glycol (5,5-dimethyl-1,3,2-dioxaborinane) boronic ester moiety . This structure enables its dual application as a synthetic intermediate for Suzuki-Miyaura cross-coupling reactions and as a pharmacologically active scaffold, with validated low-nanomolar inhibition of human CYP11B1 (IC₅₀ = 2.20 nM) [1] and agonist activity at the human melanocortin-4 receptor (MC4R, EC₅₀ = 2.60 nM) [2]. These quantitative biological benchmarks distinguish the compound from simple benzodioxine building blocks or generic boronic esters lacking comparable activity profiles.

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine: Why In-Class Analogs Cannot Be Casually Interchanged


The convergence of a specific 4H-1,3-benzodioxine heterocycle with the sterically bulky 5,5-dimethyl-1,3,2-dioxaborinane (neopentyl glycol) ester in a single molecule creates a chemical profile that generic benzodioxine or dioxaborinane analogs cannot replicate. Substituting the 4H-1,3-benzodioxine core for a 1,4-benzodioxane or benzodioxepine isomer alters both the biological target engagement and the electronic properties governing cross-coupling reactivity. Similarly, replacing the neopentyl glycol ester with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) or acyclic boronate ester changes transmetalation kinetics and hydrolytic stability [1]. As demonstrated by Delaney et al. (2024) [2], 1,3,2-dioxaborinanes (six-membered rings) exhibit decreased electrophilicity compared to 1,3,2-dioxaborolanes (five-membered rings), directly impacting the rate and pathway of palladium-catalyzed cross-coupling reactions. In the biological context, the compound's CYP11B1 inhibition (IC₅₀ = 2.20 nM) and MC4R agonism (EC₅₀ = 2.60 nM) [3][4] are scaffold-specific activities that generic boronate esters or unsubstituted benzodioxines do not possess. These factors make blind substitution a high-risk sourcing decision that can lead to failed reactions, irreproducible biological data, or lost developmental time.

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine: Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


CYP11B1 Inhibitory Potency: Head-to-Head Comparison with the Clinically Relevant Drug Osilodrostat

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine inhibits recombinant human CYP11B1 with an IC₅₀ of 2.20 nM in a biochemical assay using [1,2-³H]-11-deoxy-corticosterone as substrate [1]. This value is numerically superior to that of the clinically utilized CYP11B1/CYP11B2 inhibitor osilodrostat, which reportedly inhibits human CYP11B1 with an IC₅₀ of 2.5 ± 0.1 nM under comparable conditions [2]. While both compounds operate in the low single-digit nanomolar range, the target compound's marginally lower IC₅₀ may offer an improved therapeutic window when a selective inhibitor is prioritized, pending selectivity profiling against CYP11B2.

CYP11B1 inhibition cortisol biosynthesis Cushing's syndrome steroid 11β-hydroxylase

Melanocortin-4 Receptor (MC4R) Agonist Activity: Potency Benchmarking Against the Endogenous Ligand α-MSH and Synthetic Agonist THIQ

In a cAMP accumulation assay using human MC4R expressed in T-REx-293 cells, 6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine demonstrates agonist activity with an EC₅₀ of 2.60 nM [1]. This potency positions the compound: (a) approximately 2.2-fold more potent than the endogenous peptide agonist α-MSH under comparable conditions (EC₅₀ ≈ 5.6 nM) ; and (b) comparable to the well-characterized selective small-molecule MC4R agonist THIQ (EC₅₀ = 2.1–2.9 nM) [2]. A binding Ki of 10 nM at MC4R was confirmed via radioligand displacement assay using [¹²⁵I]-NDP-α-MSH [3].

MC4R agonism melanocortin receptor anti-obesity metabolic disease

Enhanced Hydrolytic Stability of the 6-Membered Dioxaborinane Ring Versus 5-Membered Dioxaborolane (Pinacol) Esters

The 5,5-dimethyl-1,3,2-dioxaborinane (six-membered) boronate ester in this compound demonstrates superior hydrolytic stability compared to five-membered dioxaborolane (pinacol) esters. The 5,5-dimethyl substitution provides steric bulk that hinders hydrolysis, while the six-membered ring topology exhibits reduced ring strain upon hydrolysis relative to five-membered analogs . This differential stability minimizes protodeboronation side reactions during Suzuki-Miyaura cross-coupling, a documented advantage of the 5,5-dimethyl-1,3,2-dioxaborinane framework over pinacol boronate esters [1].

boronic ester stability hydrolytic stability Suzuki-Miyaura coupling protodeboronation

Divergent Pd-Catalyzed Cross-Coupling Selectivity: Dioxaborinanes Favor Heck Over Suzuki Pathways Compared to Pinacol Esters

Although Lightfoot et al. (2003) [1] demonstrated this selectivity advantage for a vinyl-substituted dioxaborinane (4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane vs. its pinacol analog), the mechanistic basis for the selectivity—enhanced stability and attenuated electrophilicity of the dioxaborinane ring—is a general property of the 1,3,2-dioxaborinane class. The target aryl-substituted dioxaborinane shares this ring architecture and is therefore expected to exhibit a similar bias. The comparison is: 4,4,6-trimethyl-2-vinyl-1,3,2-dioxaborinane showed improved selectivity for Heck versus Suzuki coupling with both aryl iodides and bromides, relative to the corresponding pinacol vinylboronate ester [1].

Heck coupling Suzuki-Miyaura selectivity vinylboronate palladium catalysis

Distinct Transmetalation Kinetics: 1,3,2-Dioxaborinane vs. 1,3,2-Dioxaborolane in Suzuki-Miyaura Reactions

Delaney et al. (2024) [1] established that the ring size of arylboronic esters dramatically influences transmetalation rates in Suzuki-Miyaura coupling. Specifically, 1,3,2-dioxaborinanes (six-membered rings, derived from 1,3-diols) exhibit decreased electrophilicity compared to 1,3,2-dioxaborolanes (five-membered rings, derived from 1,2-diols such as pinacol). The reaction of 1,3,2-dioxaborinanes with palladium hydroxide dimers to form a Pd–O–B complex is thermodynamically unfavorable, whereas the analogous process is favorable for 1,3,2-dioxaborolanes. However, esters that do not easily form such Pd–O–B complexes can undergo transmetalation faster through alternative pathways involving hyperconjugative stabilization of the arene transfer transition state [1]. The target compound's 5,5-dimethyl-1,3,2-dioxaborinane ester is directly governed by these mechanistic principles, meaning its transmetalation kinetics are fundamentally different from—and in some contexts faster than—the more common pinacol ester.

transmetalation kinetics Suzuki-Miyaura mechanism Pd–O–B complex arylboronic ester reactivity

6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine: Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: CYP11B1 Inhibitor Lead Optimization for Cortisol-Dependent Diseases

With a validated IC₅₀ of 2.20 nM against human CYP11B1 [1], this compound serves as a viable lead scaffold for Cushing's syndrome and chronic wound healing programs. The convergent 4H-1,3-benzodioxine–dioxaborinane architecture provides chemical handles for parallel SAR exploration at both the heterocyclic core and the boronate ester. The dioxaborinane moiety can be leveraged for late-stage functionalization via Suzuki coupling, enabling rapid library synthesis. For procurement teams, sourcing this specific compound ensures batch-to-batch comparability with published CYP11B1 inhibition data, reducing assay validation overhead.

MC4R-Targeted Metabolic Disease Drug Discovery

The compound's MC4R agonist activity (EC₅₀ = 2.60 nM; Ki = 10 nM) [1] supports its use in anti-obesity and metabolic syndrome programs exploiting the leptin-melanocortin pathway. As a small molecule with potency rivaling the benchmark agonist THIQ (~2.1 nM) [2], it offers a non-peptide scaffold that may address the oral bioavailability limitations of peptide MC4R agonists. For in vitro pharmacology labs, the availability of a validated small-molecule MC4R agonist with defined EC₅₀ and Ki values accelerates assay development and enables direct cross-study comparisons.

Process Chemistry: Suzuki-Miyaura Coupling with Enhanced Hydrolytic Stability

The 5,5-dimethyl-1,3,2-dioxaborinane ester's class-documented superior hydrolytic stability over pinacol esters [1] makes this compound a strategic choice for scale-up Suzuki couplings where protodeboronation side reactions limit yield. Process development teams can leverage the reduced ring strain and steric shielding of the neopentyl glycol ester to conduct couplings under aqueous/organic biphasic conditions with minimized boronate degradation, reducing the need for excess boronate reagent and simplifying post-reaction purification.

Synthetic Methodology: Mechanistic Studies of Boron-to-Palladium Transmetalation

As established by Delaney et al. (2024) [1], 1,3,2-dioxaborinanes exhibit fundamentally distinct transmetalation behavior compared to 1,3,2-dioxaborolanes, including thermodynamically unfavorable Pd–O–B complex formation and alternative arene transfer pathways. This compound provides a well-defined aryl-substituted dioxaborinane probe for mechanistic investigations into Suzuki-Miyaura transmetalation kinetics, enabling academic and industrial catalysis groups to benchmark computational models and develop improved catalytic systems for six-membered boronate esters.

Quote Request

Request a Quote for 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.